(R)-2-(Methylsulfinyl)ethanol
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Overview
Description
®-2-(Methylsulfinyl)ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a two-carbon chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methylsulfinyl)ethanol typically involves the oxidation of ®-2-(Methylthio)ethanol. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of ®-2-(Methylsulfinyl)ethanol may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: ®-2-(Methylsulfinyl)ethanol can undergo further oxidation to form ®-2-(Methylsulfonyl)ethanol.
Reduction: The compound can be reduced back to ®-2-(Methylthio)ethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: ®-2-(Methylsulfonyl)ethanol.
Reduction: ®-2-(Methylthio)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: ®-2-(Methylsulfinyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, ®-2-(Methylsulfinyl)ethanol can be used as a probe to study the effects of sulfinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its sulfinyl group can interact with biological targets in unique ways, offering opportunities for the development of novel therapeutics.
Industry: In the industrial sector, ®-2-(Methylsulfinyl)ethanol can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a versatile building block for various industrial processes.
Mechanism of Action
The mechanism by which ®-2-(Methylsulfinyl)ethanol exerts its effects depends on its interaction with molecular targets. The sulfinyl group can form hydrogen bonds and engage in redox reactions, influencing the activity of enzymes and receptors. The compound’s ability to undergo oxidation and reduction allows it to participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
- ®-2-(Methylthio)ethanol
- ®-2-(Methylsulfonyl)ethanol
- ®-2-(Hydroxymethyl)ethanol
Comparison: ®-2-(Methylsulfinyl)ethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its analogs. While ®-2-(Methylthio)ethanol and ®-2-(Methylsulfonyl)ethanol share similar structures, the sulfinyl group in ®-2-(Methylsulfinyl)ethanol allows for specific interactions and reactions that are not possible with the other compounds. This uniqueness makes it valuable in applications where selective reactivity is required.
Properties
IUPAC Name |
2-[(R)-methylsulfinyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRCWAGWXZRRT-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@@](=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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